3-Fluoro-5-(thiophen-2-yl)benzoic acid

Vue d'ensemble

Description

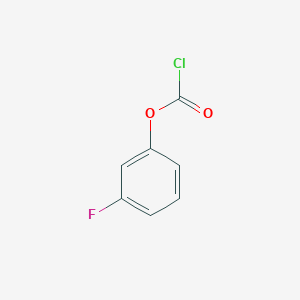

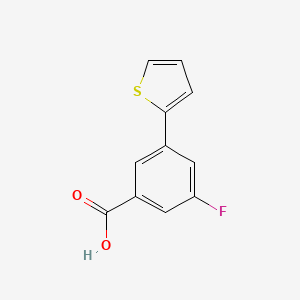

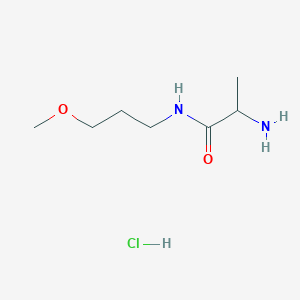

“3-Fluoro-5-(thiophen-2-yl)benzoic acid” is a chemical compound that is categorized as an intermediate for synthesizing pharmaceuticals, agrochemicals, and other chemicals. It has a molecular formula of C11H7FO2S and a molecular weight of 222.24 g/mol .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(thiophen-2-yl)benzoic acid” consists of a benzoic acid group attached to a thiophene ring at the 5-position and a fluorine atom at the 3-position . The InChI code for this compound is 1S/C11H7FO2S/c12-10-2-1-7 (5-9 (10)11 (13)14)8-3-4-15-6-8/h1-6H, (H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-5-(thiophen-2-yl)benzoic acid” include a predicted boiling point of 391.4±32.0 °C, a predicted density of 1.380±0.06 g/cm3, and a predicted pKa of 3.77±0.10 .

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Thiophene-based analogs are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods: The synthesis involves condensation reactions including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

- Results: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Fluorinated Thiophenes

- Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals .

- Methods: The synthesis of fluorothiophenes involves functionalization of the thiophene ring and heterocyclizations .

- Results: Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .

-

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Fluorinated benzoic acid derivatives, such as 3-Fluoro-5-(trifluoromethyl)benzoic acid, are employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

- Methods: The synthesis of these compounds typically involves functionalization of the benzoic acid ring .

- Results: The resulting APIs have enhanced pharmacokinetic properties due to the presence of fluorinated substituents .

-

Functionalization of Nanoparticles

- Arylboronic acids, which can be synthesized from thiophene derivatives, are used for the functionalization of nanoparticles .

- Methods: The synthesis involves the reaction of thiophene derivatives with boron compounds .

- Results: The functionalized nanoparticles have various applications in fields like drug delivery and imaging .

-

Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)

- Arylboronic acids, derived from thiophene compounds, are used in boron neutron capture therapy (BNCT) and positron emission tomography (PET) .

- Methods: The synthesis involves the reaction of thiophene derivatives with boron compounds .

- Results: BNCT and PET are advanced techniques used for cancer treatment and diagnosis .

-

Synthesis of Thiophene Derivatives

- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Therapeutic Importance of Synthetic Thiophene

- Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

- Methods: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

- Results: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Synthesis of Active Pharmaceutical Ingredients (APIs)

- 3-Fluoro-5-(trifluoromethyl)benzoic acid, a benzoic acid derivative, is employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

- Methods: The synthesis of these compounds typically involves functionalization of the benzoic acid ring .

- Results: The resulting APIs have enhanced pharmacokinetic properties due to the presence of fluorinated substituents .

Propriétés

IUPAC Name |

3-fluoro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQQROGWBNCJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688537 | |

| Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(thiophen-2-yl)benzoic acid | |

CAS RN |

1261937-31-8 | |

| Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone hydrochloride](/img/structure/B1440858.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)